Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with a 4-chlorobenzoyl and a 2-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]indoles: These compounds are also valuable in drug discovery and have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-52-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C23H16ClFN2O3
- Molecular Weight : 422.84 g/mol
- Structure : The compound features a pyrrolo[1,2-c]pyrimidine core, with substituents including a 4-chlorobenzoyl group and a 2-fluorophenyl group, which may enhance its biological interactions.
Biological Activity Overview
The biological activity of this compound is still under investigation; however, its structural characteristics suggest potential efficacy against various targets, particularly in cancer therapy and infectious diseases.
Potential Biological Activities
- Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties. The presence of halogenated substituents like chlorine and fluorine may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy in inhibiting tumor growth.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolo[1,2-c]pyrimidines exhibit antimicrobial activity, suggesting that this compound may also possess similar effects.
- Enzyme Inhibition : The compound's ability to inhibit specific kinases involved in cellular signaling pathways is under exploration. For instance, some related compounds have shown strong inhibition against kinases such as VEGFR-2, which plays a crucial role in angiogenesis.
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrrolo[1,2-c]pyrimidine Core : This may involve cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of the 4-chlorobenzoyl and 2-fluorophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
7-(4-Chlorobenzoyl)-3-(phenyl)pyrrolo[1,2-c]pyrimidine | Structure | Anticancer |
Ethyl 7-(benzyloxycarbonyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine | Structure | Antimicrobial |
6-Methylpyrido[1,2-c]pyrimidine derivatives | Structure | Anti-inflammatory |
Properties
CAS No. |
302912-52-3 |
---|---|
Molecular Formula |
C23H16ClFN2O3 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3 |
InChI Key |
XRWHNZFCXXUILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
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